tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Description
tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 262849-66-1) is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc). Its molecular formula is C₁₃H₂₅NO₆ (molecular weight: 291.34 g/mol), featuring a β-D-glucopyranoside backbone modified with a 2-acetamido group and a tert-amyl (2-methylbutan-2-yl) aglycone substituent . This compound is primarily utilized in glycobiology research as a substrate for glycosidases, a precursor for oligosaccharide synthesis, and a tool to study carbohydrate-protein interactions.
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylbutan-2-yloxy)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO6/c1-5-13(3,4)20-12-9(14-7(2)16)11(18)10(17)8(6-15)19-12/h8-12,15,17-18H,5-6H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIORCOXJLIBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654936 | |
| Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262849-66-1 | |
| Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis begins with the procurement of a suitably protected glucose derivative, often 2-acetamido-2-deoxy-d-glucopyranose or its derivatives, which serve as the core scaffold. Commonly, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucopyranose is used as the starting material due to its stability and ease of selective deprotection. This compound can be prepared from d-glucosamine hydrochloride via acetylation and protection steps.
- Acetylation of d-glucosamine to obtain 2,3,4,6-tetra-O-acetyl derivatives.
- Selective deacetylation at the anomeric position to generate a free or activated glycosyl donor.
Glycosylation to Form the Glycosidic Bond
The core step involves glycosylation, where the activated sugar donor reacts with an alcohol or phenol derivative bearing the tert-amyl group. The glycosyl donor is typically a glycosyl halide or trichloroacetimidate, which is activated under Lewis acid catalysis.
- Activation of the glycosyl donor (e.g., trichloroacetimidate) with a Lewis acid such as boron trifluoride etherate.
- Coupling with tert-amyl alcohol or a derivative to form the glycosidic linkage.
- Control of stereochemistry (beta-anomer preferred) through reaction conditions and protecting groups.
Protection and Deprotection Strategies
Protection of hydroxyl groups is crucial for selectivity. Common protecting groups include acetyl, benzyl, or silyl groups, which are introduced prior to glycosylation and removed afterward.
- Acetylation of hydroxyl groups to prevent side reactions.
- Selective deprotection at the anomeric position to generate a free hydroxyl for subsequent modifications.
- Final deprotection of acetyl groups using mild basic conditions (e.g., methanolic ammonia) to yield the free glycoside.
Final Functionalization and Purification
The last steps involve purification of the product via chromatographic techniques such as flash chromatography or preparative HPLC, followed by characterization using NMR, MS, and IR spectroscopy to confirm structure and stereochemistry.
Data Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acetylation of d-glucosamine | Protect amino and hydroxyl groups | 83% | Using acetic anhydride/pyridine |
| 2 | Formation of glycosyl donor (trichloroacetimidate) | Activate sugar | Variable | Lewis acid catalysis |
| 3 | Glycosylation with tert-amyl alcohol | Form glycosidic bond | 70-85% | Stereoselective control |
| 4 | Protection/deprotection | Protect hydroxyls, then deprotect | 26-44% overall | Using acetyl groups and NH3/MeOH |
| 5 | Purification | Chromatography | N/A | Confirmed by NMR/MS |
Research Findings and Optimization
Recent studies highlight the importance of controlling stereochemistry during glycosylation to favor the beta-anomer, which is biologically active. The use of specific protecting groups and reaction conditions, such as temperature, solvent, and catalysts, significantly influences yield and stereoselectivity.
For example, the synthesis of similar glycosides has employed:
- Trichloroacetimidate glycosyl donors activated by TMSOTf (trimethylsilyl trifluoromethanesulfonate).
- Mild deacetylation with ammonia/methanol to prevent degradation.
- Purification via flash chromatography to isolate the desired beta-anomer with high purity.
Chemical Reactions Analysis
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Overview
tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 262849-66-1) is a synthetic derivative of the natural sugar nucleotide UDP-N-acetylgalactosamine. This compound has garnered attention in various scientific fields due to its unique properties and potential applications in biochemical research, medicinal chemistry, and glycobiology.
Glycobiology
tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is utilized as a tool in glycobiology for studying the structure and function of saccharides in living organisms. Its resistance to enzymatic hydrolysis allows researchers to investigate carbohydrate metabolism without interference from enzymatic breakdown .
Fluorescent Probes
The compound serves as a fluorescent probe in biochemical assays, enabling the visualization of carbohydrate interactions and metabolic pathways. This application is particularly useful in studying glycosylation processes and the role of carbohydrates in cellular signaling .
Antimicrobial Research
Research indicates that tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibits potential antibacterial and antiviral properties. It may inhibit pathogenic enzymes, making it a candidate for developing new antimicrobial agents .
Drug Development
The compound's structural characteristics make it a valuable scaffold for synthesizing novel glycosylated drugs. Its ability to mimic natural substrates can enhance the efficacy of drug candidates targeting glycosylation-related pathways in diseases .
Case Study 1: Glycosylation Pathways
In a study examining the role of carbohydrates in cell signaling, researchers employed tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside to analyze glycosylation patterns in cancer cells. The compound's stability allowed for extended observation periods, leading to insights into how altered glycosylation affects tumor progression.
Case Study 2: Antiviral Activity
A research team investigated the antiviral properties of tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside against influenza viruses. The study demonstrated that the compound inhibited viral replication by interfering with glycoprotein synthesis, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to
Biological Activity
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside (CAS No. 262849-66-1) is a glycoside compound that plays a significant role in various biological processes. Its molecular formula is with a molecular weight of 291.34 g/mol. This compound is primarily studied for its interactions with glycosidases and glycosyltransferases, influencing cellular signaling, metabolism, and gene expression.
The biological activity of this compound is characterized by its ability to interact with pathogenic enzymes and modulate biochemical pathways related to glycoprotein processing. The compound acts as a substrate analog, mimicking natural substrates of glycosidases, which allows it to bind effectively and influence enzyme activity.
- Target Enzymes : The primary targets include glycosidases such as β-hexosaminidase.
- Mode of Action : By binding to these enzymes, the compound can inhibit their activity, thus affecting the hydrolysis of glycosidic bonds in carbohydrates.
Cellular Effects
Research indicates that this compound affects several cellular processes:
- Glycosylation Patterns : It modulates the activity of glycosyltransferases, impacting the synthesis of glycoproteins and glycolipids.
- Gene Expression : Changes in enzyme activity can lead to alterations in gene expression profiles, influencing cellular functions and signaling pathways.
This compound has been shown to have significant interactions with various enzymes involved in carbohydrate metabolism:
- Inhibition Studies : For instance, studies have demonstrated that similar compounds can inhibit D-[3H]glucosamine incorporation into glycosaminoglycans (GAGs), suggesting potential applications in controlling GAG synthesis .
- Substrate Specificity : The compound’s structure allows it to serve as a probe for studying enzyme specificity and catalytic mechanisms, which is crucial for understanding carbohydrate-protein interactions .
Case Studies
- Glycosylation in HL60 Cells :
- Inhibition of GAG Synthesis :
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Hydrophobicity : Longer alkyl chains (e.g., dodecyl) or aromatic groups (phenylpropyl) increase hydrophobicity, enhancing lipid bilayer interaction .
- Branching : The tert-amyl group’s branched structure may reduce steric hindrance compared to linear chains, improving enzyme binding in glycosidase assays .
- Solubility : Shorter chains (butyl) or acetylated derivatives (e.g., tri-O-acetyl compounds) exhibit higher solubility in polar solvents .
Q & A
Q. What are the optimal synthetic pathways for preparing tert-amyl 2-acetamido-2-deoxy-β-D-glucopyranoside with high purity?
Methodological Answer: The synthesis typically involves glycosylation of a protected glucosamine derivative (e.g., 2-acetamido-2-deoxy-β-D-glucopyranose) with tert-amyl alcohol under acidic conditions. Key steps include:
- Protection of reactive hydroxyl groups : Acetylation or benzylation (e.g., 3,4,6-tri-O-acetyl protection) to prevent side reactions .
- Glycosylation : Use of Lewis acids (e.g., ZnCl₂) or trichloroacetimidate donors for coupling with tert-amyl alcohol. For example, Leaback and Walker’s method for ethyl analogs involves activating the anomeric position with acetyl groups, followed by nucleophilic substitution .
- Deprotection : Alkaline hydrolysis (e.g., NaOMe/MeOH) to remove acetyl groups, monitored by HRMS for completeness .
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Yield | Purity Monitoring |
|---|---|---|---|
| Protection | Ac₂O, pyridine | ~80% | TLC, NMR |
| Glycosylation | ZnCl₂, 70–80°C | 40–60% | ESI-TOF HRMS |
| Deprotection | 0.5 M NaOMe/MeOH | Quant. | Amberlyst-15 neutralization |
Q. How can researchers ensure regioselectivity during glycosylation reactions involving this compound?
Methodological Answer: Regioselectivity is achieved through:
- Protecting group strategy : Temporary groups (e.g., benzylidene or PMB) direct reactivity to specific hydroxyl positions. For example, 3,6-di-O-benzyl protection in glucopyranosides ensures coupling at the 4-position .
- Catalyst choice : BF₃·Et₂O or AgOTf promotes β-selectivity in glycosidic bond formation .
- Monitoring : Use of ¹H/¹³C NMR to confirm linkage (e.g., characteristic anomeric proton shifts at δ 4.5–5.5 ppm) .
Advanced Research Questions
Q. How can structural modifications of this compound improve its utility in glycosyltransferase assays?
Methodological Answer: Modifications focus on enhancing enzyme recognition or fluorescent labeling:
- Fluorogenic derivatives : Replace tert-amyl with 4-methylumbelliferyl groups to enable real-time monitoring of glycosidase activity (e.g., GM2 gangliosidosis diagnosis via fluorescence assays) .
- Biotinylation : Introduce biotin at the anomeric position for streptavidin-based immobilization in enzyme kinetics studies .
- Click chemistry : Install azide/alkyne handles (e.g., at C6) for post-synthetic conjugation with probes via CuAAC reactions .
Q. Table 2: Modified Derivatives and Applications
Q. How should researchers resolve contradictions in enzymatic activity data for this compound across studies?
Methodological Answer: Discrepancies often arise from assay conditions or enzyme sources. Mitigation strategies include:
- Standardized buffers : Use consistent pH (e.g., 5.0–6.5 for lysosomal enzymes) and ionic strength .
- Enzyme source validation : Compare commercial vs. recombinant enzymes (e.g., HEXA vs. HEXB isoforms in GM2 gangliosidosis studies) .
- Control substrates : Co-test with 4-nitrophenyl-β-D-GlcNAc to calibrate activity measurements .
Example Case : In GM2 gangliosidosis assays, leukocyte homogenates from Sandhoff disease patients showed 17–37% residual activity with 4-MU-6-sulfo-GlcNAc, overlapping carrier ranges. Resolution required parallel use of non-sulfated substrates to isolate HEXA-specific activity .
Q. What advanced analytical techniques are critical for characterizing this compound’s interaction with lectins or antibodies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize GlcNAc derivatives on sensor chips to measure binding kinetics (ka/kd) with lectins like wheat germ agglutinin .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔG) for glycan-protein interactions .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of GlcNAc-enzyme complexes (e.g., glycosyltransferases) to identify key binding residues .
Q. How can researchers leverage this compound to study hyaluronic acid biosynthesis?
Methodological Answer:
- Chain elongation assays : Use tert-amyl GlcNAc as a primer in hyaluronan synthase (HAS) reactions, monitoring incorporation via ³H-GlcNAc radiolabeling .
- Inhibitor studies : Compete with UDP-GlcNAc in HAS assays to probe active-site specificity .
- Structural analogs : Synthesize disaccharide donors (e.g., GlcNAc-GlcUA) to mimic hyaluronic acid repeats .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
